molecular formula C25H28N2O5 B12196519 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one

7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one

Cat. No.: B12196519
M. Wt: 436.5 g/mol
InChI Key: BJHBOJVORNUYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of a base such as potassium carbonate. This is followed by a reaction with 4-(4-methoxyphenyl)piperazine and subsequent cyclization to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds such as 7-hydroxy-4-methylcoumarin share a similar core structure.

    Piperazine Derivatives: Compounds like 4-(4-methoxyphenyl)piperazine have similar functional groups.

Uniqueness

What sets 7-methoxy-6-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl-2H-chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

7-methoxy-6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-methylchromen-2-one

InChI

InChI=1S/C25H28N2O5/c1-17-14-25(29)32-23-16-22(31-3)18(15-21(17)23)4-9-24(28)27-12-10-26(11-13-27)19-5-7-20(30-2)8-6-19/h5-8,14-16H,4,9-13H2,1-3H3

InChI Key

BJHBOJVORNUYAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.